Gram-Positive Potency Advantage: Imipenem Demonstrates 4- to 8-Fold Lower MIC90 than Meropenem Against Oxacillin-Susceptible Staphylococci in the MYSTIC Surveillance Program
In the 2005 MYSTIC (Meropenem Yearly Susceptibility Test Information Collection) Program US component assessing 2,910 clinical isolates (including 417 staphylococci) using CLSI broth microdilution methods, meropenem demonstrated 4- to 8-fold less activity compared with imipenem against oxacillin-susceptible staphylococci [1]. This Gram-positive potency differential is a consistently observed and quantifiable feature that distinguishes imipenem from meropenem in susceptibility testing of clinically relevant staphylococcal isolates [2].
| Evidence Dimension | In vitro antibacterial activity against oxacillin-susceptible staphylococci (MIC90 fold-difference) |
|---|---|
| Target Compound Data | Imipenem: 4- to 8-fold lower MIC90 than meropenem |
| Comparator Or Baseline | Meropenem: MIC90 values 4- to 8-fold higher than imipenem against oxacillin-susceptible staphylococci |
| Quantified Difference | 4- to 8-fold greater potency for imipenem |
| Conditions | MYSTIC surveillance program (2005), 15 US medical centers, 417 staphylococcal isolates, CLSI broth microdilution methodology |
Why This Matters
For procurement decisions involving Gram-positive-dominant infection models or susceptibility testing panels where staphylococcal coverage is paramount, imipenem provides a reproducible, quantitatively superior potency margin over meropenem.
- [1] Rhomberg PR, Jones RN. Contemporary activity of meropenem and comparator broad-spectrum agents: MYSTIC program report from the United States component (2005). Diagn Microbiol Infect Dis. 2007;57(2):207-215. PMID: 16949243. View Source
- [2] UpToDate / Medline Abstract for Reference: Meropenem continued to demonstrate 4- to 8-fold less activity compared with imipenem against oxacillin-susceptible staphylococci — confirming reproducible Gram-positive potency differential in MYSTIC program data. View Source
